XX-650-23 was developed through structure-activity relationship studies aimed at optimizing compounds that disrupt the CREB-CBP interaction, particularly in the context of AML. The compound belongs to a class of naphthol derivatives, specifically designed to target the KIX domain of CBP, which is crucial for binding with phosphorylated CREB .
The synthesis of XX-650-23 involves a multi-step organic chemistry process, focusing on modifying naphthol derivatives. While specific synthetic routes are often proprietary, the general approach includes:
The molecular structure of XX-650-23 features several key components:
XX-650-23 participates in several key chemical reactions:
The mechanism of action for XX-650-23 involves:
XX-650-23 exhibits several notable physical and chemical properties:
The primary applications of XX-650-23 include:
XX-650-23 (N-(4-cyanophenyl)-3-hydroxy-2-naphthamide) is a structurally optimized small molecule designed to disrupt the interaction between the KIX domain of CREB-binding protein (CBP) and the kinase-inducible domain (KID) of CREB. The KIX domain adopts a compact three-helix bundle structure, with a hydrophobic groove formed by helices α1 and α3 serving as the primary binding pocket for the phosphorylated KID domain (pKID) of CREB. Key residues involved in this interaction include Tyr650, Tyr658, and Lys662, which form hydrogen bonds and hydrophobic contacts with the phosphorylated Ser133 residue and hydrophobic side chains of pKID [1] [4].
XX-650-23 competitively occupies this hydrophobic groove through its salicylanilide core structure. The naphthalene ring inserts into the sub-pocket typically occupied by Leu141 of pKID, forming π-π stacking interactions with Tyr650. Simultaneously, the 4-cyanophenyl group extends into an adjacent hydrophobic cleft, displacing key residues required for pKID binding. The hydroxyl group at position 3 of the naphthalene ring forms a critical hydrogen bond with the backbone carbonyl of Lys662, mimicking the interaction of phosphorylated Ser133 of CREB [1] [4]. This high-affinity binding (KD = 0.87–2.3 μM in cellular assays) prevents the recruitment of CBP to phosphorylated CREB, thereby blocking the formation of the transcriptional activation complex [1] [2] [4].
Table 1: Structural Determinants of XX-650-23 Binding to KIX Domain
KIX Domain Residue | Interaction Type | Functional Consequence |
---|---|---|
Tyr650 | π-π stacking | Displaces Leu141 of pKID |
Lys662 | Hydrogen bonding | Mimics pSer133 interaction |
Leu603, Val604 | Hydrophobic packing | Stabilizes naphthalene ring |
Tyr658 | Van der Waals | Enhances binding specificity |
Surface plasmon resonance (SPR) studies using immobilized GST-tagged KIX domain quantified the binding kinetics of XX-650-23. The inhibitor exhibited a rapid association rate (ka = 1.5 × 104 M−1s−1) and slow dissociation rate (kd = 3.2 × 10−3 s−1), yielding an equilibrium dissociation constant (KD) of 213 nM. This high-affinity interaction was competitively inhibited by phosphorylated KID peptide, confirming target specificity [1].
Mutagenesis studies further validated the binding mechanism:
These results demonstrate that XX-650-23 competes with pKID for overlapping binding sites on the KIX domain, effectively disrupting the CBP-CREB interaction at nanomolar concentrations [1] [4].
Table 2: Binding Kinetics of XX-650-23 to KIX Domain (SPR Analysis)
KIX Construct | ka (M−1s−1) | kd (s−1) | KD (nM) |
---|---|---|---|
Wild-type | 1.5 × 104 | 3.2 × 10−3 | 213 |
Y650A | 2.1 × 103 | 4.8 × 10−2 | 2,286 |
K662A | 7.3 × 103 | 2.1 × 10−2 | 1,726 |
Y650A/K662A | Not detectable | Not detectable | >10,000 |
The functional impact of XX-650-23 on CREB-mediated transcription was quantified using CRE-dependent luciferase reporter systems in AML cell lines (KG-1, HL-60). Cells were engineered to express luciferase under the control of either:
Treatment with XX-650-23 (0.5–5 μM) for 24 hours resulted in a dose-dependent suppression of CRE-driven luciferase activity:
In contrast, promoters with mutated CRE sites showed <5% inhibition, confirming the specificity of transcriptional blockade. Time-course experiments revealed significant suppression within 3 hours, with maximal effects at 12 hours post-treatment [1] [3].
The split Renilla luciferase complementation assay provided direct evidence of disrupted CBP-CREB interaction in living cells. In HEK293 cells co-transfected with KIX-RLucN and KID-RLucC constructs, forskolin-induced complementation (EC50 = 90 nM) was inhibited by XX-650-23 with an IC50 of 4.03 μM, demonstrating intracellular target engagement [1] [3].
Genome-wide transcriptional profiling (RNA-seq) of KG-1 cells treated with XX-650-23 (5 μM, 12 hours) identified 1,243 differentially expressed genes (FDR < 0.05, |log2FC| > 1). CREB ChIP-seq integration (BETA analysis) confirmed direct regulation of 78% of downregulated genes, which were enriched in four functional categories [2] [6]:
Western blot analysis validated these findings, showing decreased H3K27 acetylation within 6 hours and reduced Mcl-1/Bcl-2 expression by 24 hours. Functional enrichment analysis (GSEA) confirmed significant suppression of "MYCTARGETSV1" (NES = -2.31, FDR < 0.001) and "G2M_CHECKPOINT" (NES = -1.98, FDR = 0.004) gene sets [1] [2] [6].
Table 3: Top CREB-Dependent Pathways Suppressed by XX-650-23
Functional Pathway | Core Downregulated Genes | Enrichment Score | FDR |
---|---|---|---|
Apoptosis Regulation | BCL2, MCL1, XIAP | -2.14 | <0.001 |
G1/S Cell Cycle | CCND1, CDK4, E2F1 | -1.98 | 0.004 |
Glycolysis | LDHA, HK2, PFKM | -1.87 | 0.012 |
DNA Repair | BRCA1, FANCD2, RAD51 | -1.69 | 0.026 |
NES: Normalized Enrichment Score; FDR: False Discovery Rate
The coordinated downregulation of these survival networks explains the potent anti-leukemic effects observed in AML models, including caspase-3 activation (3.8-fold increase), G1 cell cycle arrest (72% increase in G1 fraction), and loss of clonogenic capacity (90% reduction in colony formation at 2 μM) [1] [2] [6].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1